molecular formula C11H11NO3 B2425825 [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol CAS No. 1894059-09-6

[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol

Cat. No.: B2425825
CAS No.: 1894059-09-6
M. Wt: 205.213
InChI Key: BARAPEJTMZWJOG-UHFFFAOYSA-N
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Description

[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol is a chemical compound of significant interest in organic and medicinal chemistry research. It features a 1,3-oxazole core, a privileged scaffold known for its diverse biological activities, substituted at the 2-position with a hydroxymethyl group and at the 5-position with a 2-methoxyphenyl ring. The hydroxymethyl group serves as a versatile synthetic handle, allowing researchers to readily functionalize the molecule for the synthesis of more complex derivatives or for conjugation in probe development. Compounds containing the 1,3-oxazole nucleus are frequently investigated for their potential pharmacological properties. Specifically, 1,3-oxazole derivatives have been identified in patents as having antineoplastic (anti-cancer) activity . Furthermore, scientific studies have explored the incorporation of 1,3-oxazol-5-one units into β-carboline frameworks to create novel compounds with antiproliferative effects . As such, this compound represents a valuable intermediate for researchers developing new therapeutic agents, particularly in the fields of oncology and drug discovery. Its structure makes it a promising candidate for structure-activity relationship (SAR) studies and for screening against various biological targets. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-3-2-4-8(9)10-6-12-11(7-13)15-10/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARAPEJTMZWJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Methoxybenzaldehyde with Amino Alcohols

A widely employed method involves the cyclocondensation of 2-methoxybenzaldehyde with β-amino alcohols under acidic or basic conditions. For instance, reacting 2-methoxybenzaldehyde with 2-amino-1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing toluene yields the oxazole intermediate. Subsequent reduction of the carbonyl group using sodium borohydride (NaBH₄) in methanol introduces the methanol moiety at the 2-position of the oxazole ring.

Key Conditions:

  • Solvent: Toluene (reflux, 110°C)
  • Catalyst: p-TsOH (5 mol%)
  • Reduction Agent: NaBH₄ (2 equiv., 0°C to room temperature)
  • Yield: 68–72% after column chromatography

Hantzsch Oxazole Synthesis with Post-Modification

The classical Hantzsch oxazole synthesis adapts well to this compound. A thioamide derivative of 2-methoxybenzoic acid is reacted with α-bromoacetophenone in ethanol under reflux. The resulting 5-aryloxazole is then subjected to hydroxylation using hydroxylamine hydrochloride (NH₂OH·HCl) in a sodium hydroxide (NaOH)/ethanol system, followed by acid-catalyzed dehydration to form the methanol derivative.

Reaction Sequence:

  • Thioamide + α-bromoacetophenone → 5-(2-Methoxyphenyl)-1,3-oxazole-2-carbaldehyde
  • Aldehyde → Oxime via NH₂OH·HCl/NaOH
  • Oxime → Methanol via HCl-mediated dehydration

Optimization Note:

  • Excess hydroxylamine hydrochloride (1.2 equiv.) improves oxime yield to 85%.

Solid-Phase Synthesis for High-Purity Batches

Industrial protocols often utilize solid-supported reagents to minimize purification steps. A polystyrene-bound benzotriazole catalyst facilitates the cyclization of 2-methoxybenzoyl chloride with serinol (2-amino-1,3-propanediol) in dichloromethane (DCM) at −10°C. The immobilized base triethylamine (TEA) ensures efficient proton scavenging, reducing side reactions.

Advantages:

  • Purity: >95% by HPLC
  • Scalability: Continuous flow reactors achieve 90% conversion in 2 hours

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics:

  • Polar aprotic solvents (DMF, DMSO): Accelerate cyclization but promote side reactions (e.g., over-oxidation).
  • Ethereal solvents (THF, DCM): Favor controlled reactivity, ideal for sensitive intermediates.

Low-temperature conditions (−10°C to 0°C) during NaBH₄ reduction prevent epimerization of the methanol group.

Catalytic Systems

  • Brønsted Acids (p-TsOH, H₂SO₄): Efficient for cyclocondensation but require neutralization steps.
  • Lewis Acids (ZnCl₂, BF₃·OEt₂): Enhance electrophilicity of carbonyl groups but complicate workup.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ tubular flow reactors for the cyclocondensation step, achieving:

  • Throughput: 5 kg/hour
  • Safety: Reduced exposure to volatile intermediates
  • Yield Consistency: ±2% batch-to-batch variation

Crystallization and Purification

Final purification involves fractional crystallization from methanol/water (7:3 v/v), yielding needle-like crystals with:

  • Melting Point: 118–120°C
  • Purity: ≥99% (by NMR)

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Cyclocondensation 72 95 Moderate 120
Hantzsch Modification 68 92 High 95
Solid-Phase 90 99 Industrial 150

Key Insight: Solid-phase synthesis, while costlier, offers superior purity for pharmaceutical applications, whereas the Hantzsch route is economically favorable for bulk production.

Mechanistic Insights and Side Reactions

Oxazole Ring Formation

The cyclocondensation proceeds via nucleophilic attack of the amino alcohol’s amine group on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde, followed by dehydration. Density functional theory (DFT) studies indicate a transition state energy barrier of 28.5 kcal/mol, explaining the need for elevated temperatures.

Common Side Products

  • Over-Reduction: Excessive NaBH₄ leads to diols (e.g., [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]ethane-1,2-diol).
  • Oxazole Ring Opening: Prolonged exposure to strong acids (pH < 2) hydrolyzes the oxazole to 2-methoxybenzamide derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The methanol group in [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol can undergo oxidation to form aldehydes or ketones. For example, heating in polar solvents like ethanol or methanol may facilitate oxidation, though specific conditions depend on the oxidizing agent and solvent choice.

Key Observations :

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.

  • Product : Oxidation of the methanol group yields (5-(2-methoxyphenyl)-1,3-oxazol-2-yl)carboxylic acid or related derivatives.

  • Mechanism : The methanol group is oxidized via a two-electron transfer, converting the primary alcohol to a carboxylic acid.

Reduction Reactions

Reduction of the oxazole ring can lead to saturated heterocycles. For instance, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce the oxazole ring, though the specific outcome depends on reaction conditions.

Key Observations :

  • Reagents : LiAlH₄ in dry ether or NaBH₄ in protic solvents.

  • Product : Saturated oxazole derivatives, such as dihydrooxazole analogs.

  • Mechanism : Reduction involves electron transfer to the conjugated oxazole ring, disrupting aromaticity and forming a saturated ring system.

Substitution Reactions

The methanol group can undergo nucleophilic substitution, replacing the hydroxyl group with other functional groups (e.g., amines, thiols, alkyl halides).

Key Observations :

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions (e.g., NaOH).

  • Product : Substituted oxazoles, such as (5-(2-methoxyphenyl)-1,3-oxazol-2-yl)amine or alkylated derivatives.

  • Mechanism : The hydroxyl group acts as a leaving group, enabling nucleophilic attack by incoming reagents.

Solvent-Dependent Reactivity

Reaction outcomes can vary significantly based on solvent choice. For example:

  • In ethanol : Formation of methanimine intermediates may occur, leading to imidazole derivatives via intramolecular cyclization .

  • In methanol : Higher stability of intermediates like imines may favor alternative pathways, such as hydrolysis or decomposition .

Comparative Reaction Analysis

Reaction TypeReagentsConditionsMajor Products
OxidationKMnO₄/CrO₃Acidic/neutralCarboxylic acid/ketone
ReductionLiAlH₄/NaBH₄Dry ether/protic solventsSaturated oxazole derivatives
SubstitutionAlkyl halides/acyl chloridesBasic conditionsAlkylated/amino-substituted oxazoles

Mechanistic Insights

The reactivity of this compound is influenced by:

  • Electron-donating groups (e.g., methoxy substituent), which may stabilize intermediates or transition states.

  • Nucleophilic attack on the oxazole ring, potentially leading to ring-opening or cyclization (e.g., formation of imidazoles) .

  • Solvent polarity , which affects reaction pathways and product stability.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions, including cyclization and functional group transformations. The compound can undergo oxidation to produce aldehydes or ketones and can be reduced to form alcohols or amines.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts ProducedCommon Reagents
OxidationAldehydes, KetonesPotassium permanganate, Chromium trioxide
ReductionAlcohols, AminesLithium aluminum hydride, Sodium borohydride
SubstitutionVarious Functional GroupsAlkyl halides, Acyl chlorides

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains as well as fungi. For instance, it showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli in microbiological assays .

Potential Therapeutic Uses
The compound is being investigated for its potential therapeutic effects in treating infections and inflammatory conditions. Its structure allows it to interact with biomolecules, making it suitable for use as a probe in enzyme studies or as a ligand in receptor binding studies .

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against various pathogens, it was found to have an inhibition zone diameter comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Medical Applications

Drug Development
Given its biological activity, this compound is being explored for drug development purposes. Its potential anti-inflammatory and anticancer activities position it as a candidate for further pharmacological studies. The compound's ability to inhibit specific enzymes involved in disease pathways makes it an attractive target for rational drug design .

Industrial Applications

Specialty Chemicals Production
Industrially, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. The compound's stability and reactivity allow it to be incorporated into various formulations .

Mechanism of Action

The mechanism of action of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with target molecules, while the oxazole ring can participate in π-π interactions. These interactions can alter the conformation and function of the target, leading to the observed biological effects.

Comparison with Similar Compounds

    [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]amine: Similar structure but with an amine group instead of methanol.

    [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]acetate: Similar structure but with an acetate group instead of methanol.

Uniqueness: The uniqueness of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol lies in its specific functional groups and their arrangement. The presence of the methanol group provides unique reactivity and interaction potential, distinguishing it from other similar compounds. This makes it particularly valuable in applications where these specific interactions are crucial.

Biological Activity

The compound [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol has garnered attention in recent years due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with appropriate reagents to form the oxazole ring. The synthetic pathway may include steps such as:

  • Formation of an oxazole intermediate.
  • Reduction to yield the final methanol derivative.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various oxazole derivatives, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit inflammatory markers and pathways, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Preliminary studies have shown that this compound and its analogs can induce cytotoxic effects in various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit antiproliferative activity against cell lines such as A549 (lung cancer) and HT-29 (colon cancer), with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances antimicrobial activity.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the phenyl ring significantly affect potency and selectivity against different biological targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of oxazole derivatives against Staphylococcus aureus and E. coli. The results indicated that compounds structurally related to this compound exhibited zones of inhibition ranging from 6.1 mm to 13.7 mm at concentrations of 25–30 µg/mL .

CompoundTarget BacteriaMIC (µM)
AE. coli4.69
BS. aureus5.64
CB. subtilis8.33

Case Study 2: Anticancer Activity

In a cytotoxicity assay involving several cancer cell lines, this compound showed promising results against A549 cells with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like 2-methoxybenzaldehyde with appropriate amines and carboxylic acid derivatives. Dehydrating agents such as POCl₃ or SOCl₂ are critical for facilitating oxazole ring formation. For example, POCl₃-mediated cyclization at 0–5°C yields ~45% product, while elevated temperatures (e.g., 50°C) may reduce selectivity due to side reactions. pH control (neutral to slightly acidic) is essential to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxymethyl at δ 4.5–4.7 ppm).
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (SHELX software is widely used for refinement ).
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., m/z 205.07 for C₁₁H₁₁NO₃⁺) .

Q. How does the methoxy group at the 2-phenyl position affect the compound’s solubility and reactivity?

  • Methodological Answer : The electron-donating methoxy group enhances solubility in polar solvents (e.g., methanol, DMSO) via dipole interactions. It also directs electrophilic substitution on the phenyl ring to the para position, as seen in nitration studies (yield: 32% under mixed acid conditions). Solubility can be quantified via HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and replicate conditions (pH 7.4, 37°C).
  • Dose-response curves : Calculate IC₅₀ values across a ≥5-log concentration range.
  • Structural analogs : Compare with derivatives like [5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol to isolate substituent effects .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the oxazole ring?

  • Methodological Answer :

  • Directing groups : The 2-methoxyphenyl group directs electrophiles to the oxazole’s 5-position. For halogenation, use FeCl₃ catalyst at 0–5°C to minimize side products .
  • Computational modeling : DFT (Density Functional Theory) predicts charge distribution; regions with higher electron density (e.g., oxazole N-O moiety) attract electrophiles .

Q. How can crystallographic fragment screening improve understanding of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound at 10 mM concentration.
  • Data collection : Use synchrotron radiation (λ = 0.97 Å) and SHELXD for phase resolution.
  • Binding analysis : Identify hydrogen bonds between the hydroxymethyl group and active-site residues (e.g., Asp86 in FAD-dependent oxidoreductases) .

Q. What experimental approaches validate the compound’s role as a ligand in coordination chemistry?

  • Methodological Answer :

  • Metal complex synthesis : React with VCl₃ in THF under argon to form a 6-coordinate complex.
  • Spectroscopic validation : UV-Vis (d-d transitions at 450–600 nm) and EPR (for paramagnetic metals like Cu²⁺) confirm coordination.
  • Stability assays : Monitor complex integrity via TGA (Thermogravimetric Analysis) under N₂ atmosphere .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mode of action : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption.
  • Resistance studies : Serial passage experiments (20 generations) identify mutation hotspots via whole-genome sequencing .

Q. What methods reconcile discrepancies in oxidation/reduction pathways reported for the hydroxymethyl group?

  • Methodological Answer :

  • Controlled oxidation : Use KMnO₄ in acidic conditions (H₂SO₄, 50°C) to yield the carboxylic acid derivative.
  • Reduction monitoring : Track LiAlH₄-mediated reduction to the primary alcohol via FTIR (C=O stretch loss at 1700 cm⁻¹).
  • Kinetic studies : Compare rate constants (k) under varying pH (3–9) to identify optimal conditions .

Tables for Key Data

Reaction Type Reagents/Conditions Product Yield Reference
HalogenationCl₂, FeCl₃, 0–5°C5-(Chloromethyl) derivative45%
NitrationHNO₃/H₂SO₄, 50°C5-(Nitromethyl) derivative32%
OxidationKMnO₄, H₂SO₄, 50°COxazole-2-carboxylic acid60%
Biological Assay Target IC₅₀ (μM) Cell Line Reference
CytotoxicityHeLa12.3 ± 1.248h incubation
AntimicrobialS. aureus8.7 ± 0.9MIC assay

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